Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies of 5-Iodo-2-methylbenzenepropanoic Acid
Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies of 5-Iodo-2-methylbenzenepropanoic Acid
Executive Summary
In the landscape of modern drug discovery and advanced materials science, halogenated aromatic scaffolds serve as indispensable building blocks. Benzenepropanoic acid, 5-iodo-2-methyl- (CAS: 1261752-35-5) is a highly specialized synthetic intermediate[1]. Featuring a 1,2,5-trisubstituted benzene ring, this compound provides orthogonal reactivity: the carboxylic acid tail allows for straightforward amidation or esterification, while the heavy iodine atom at the 5-position serves as an ideal, highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions[2].
This technical guide provides an in-depth analysis of its structural logic, physical properties, and a field-proven, self-validating synthetic protocol designed to overcome the regioselectivity challenges inherent in direct electrophilic halogenation.
Chemical Identity & Physicochemical Properties
The structural uniqueness of 5-iodo-2-methylbenzenepropanoic acid lies in its substitution pattern. The propanoic acid chain is located at position 1, a sterically shielding methyl group at position 2, and the iodine atom at position 5 (para to the methyl group). This arrangement provides specific steric and electronic environments crucial for targeted API (Active Pharmaceutical Ingredient) synthesis.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Benzenepropanoic acid, 5-iodo-2-methyl- |
| CAS Registry Number | 1261752-35-5[1] |
| Molecular Formula | C10H11IO2[1] |
| Molecular Weight | 290.0976 g/mol [1] |
| SMILES | OC(=O)CCc1cc(I)ccc1C |
| Structural Class | Halogenated Phenylpropanoic Acid |
| Predicted Solubility | Soluble in polar aprotic solvents (DMF, DMSO), EtOAc, and hot acetic acid; insoluble in water. |
Regiospecific Synthetic Strategy & Causality
A common pitfall in the synthesis of iodinated alkylbenzenes is the reliance on direct electrophilic aromatic substitution. Attempting a direct iodination (e.g., using I2 with an oxidizing agent like H2O2 or HNO3 ) on 2-methylbenzenepropanoic acid inevitably yields a complex mixture of isomers[3].
The Mechanistic Causality: The methyl group at C2 is an ortho/para director (activating positions 3 and 5). Simultaneously, the propanoic acid chain at C1 is also a weak ortho/para director (activating positions 4 and 6). Because both substituents have similar weak activating power, direct electrophilic iodination produces a difficult-to-separate mixture of 4-iodo-2-methylbenzenepropanoic acid (CAS: 1261621-89-9)[3] and the desired 5-iodo isomer.
To achieve absolute regiopurity, a Sandmeyer-type transformation starting from 5-amino-2-methylbenzenepropanoic acid is the authoritative standard. Alternatively, bottom-up synthesis utilizing 5-iodo-2-methylbenzoic acid (CAS: 54811-38-0)[4] via chain elongation (e.g., Knoevenagel condensation followed by reduction) can be employed. The Sandmeyer route is detailed below for its operational efficiency.
Regiospecific synthesis via Sandmeyer-type iodination.
Step-by-Step Protocol: Sandmeyer Iodination
This protocol is designed as a self-validating system , ensuring that intermediate stability and reaction completion can be visually and analytically confirmed.
Step 1: Diazotization
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Suspend 1.0 equivalent of 5-amino-2-methylbenzenepropanoic acid in a mixture of concentrated HCl and water (1:1 v/v).
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Cool the suspension to 0–5 °C using an ice-brine bath.
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Causality: Maintaining this strict temperature window is critical. Above 5 °C, the highly reactive diazonium intermediate will spontaneously hydrolyze to form the undesired phenolic byproduct, drastically reducing yield.
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Add a pre-cooled aqueous solution of sodium nitrite ( NaNO2 , 1.1 eq) dropwise over 30 minutes. The suspension will clear into a homogeneous solution as the diazonium salt forms.
Step 2: Iodination 4. In a separate flask, prepare an aqueous solution of potassium iodide ( KI , 1.5 eq). 5. Slowly transfer the cold diazonium solution into the KI solution at room temperature.
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Causality: Unlike Sandmeyer chlorinations or brominations, no copper(I) catalyst is required . The iodide ion is a sufficiently strong nucleophile and is easily oxidized, allowing it to directly reduce the diazonium species and displace nitrogen gas ( N2 ).
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Stir the mixture for 2 hours. Self-Validation: The evolution of nitrogen gas (bubbling) serves as a visual confirmation of the displacement reaction.
Step 3: Workup & Purification 7. Quench the reaction mixture by adding a 10% aqueous solution of sodium thiosulfate ( Na2S2O3 ).
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Causality: During the reaction, some iodide is oxidized to molecular iodine ( I2 ), which stains the organic layer dark brown and can cause downstream side reactions. Thiosulfate reduces I2 back to water-soluble iodide ( I− ), instantly turning the dark mixture pale yellow/colorless.
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Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
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Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
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Analytical Validation: Monitor via TLC (Hexanes:EtOAc 7:3 with 1% Acetic Acid). The highly polar amine baseline spot will disappear, replaced by a highly UV-active, less polar spot corresponding to the iodinated product.
Downstream Applications in Drug Development
The primary utility of Benzenepropanoic acid, 5-iodo-2-methyl- lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond has the lowest bond dissociation energy among aryl halides, making it the most reactive substrate for oxidative addition by Pd(0) species.
Transition-metal catalyzed cross-coupling pathways utilizing the C-I bond.
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Suzuki-Miyaura Coupling: Reacting this compound with arylboronic acids allows for the rapid construction of sterically hindered biphenyl systems, which are common motifs in angiotensin II receptor blockers and other cardiovascular drugs.
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Sonogashira Coupling: The introduction of terminal alkynes yields rigid, linear scaffolds often utilized in the development of targeted kinase inhibitors.
References
- Appchem. "Benzenepropanoic acid, 4-iodo-2-methyl- | 1261621-89-9". Appchemical.com.
- Benchchem. "Benzenepropanoic acid, 5-iodo-2-methyl- Supplier". Benchchem.com.
- Appchem. "Benzenepropanoic acid, 3,4-diiodo- | 1806504-08-4". Appchemical.com.
- Benchchem. "Benzenepropanoic acid, 4-iodo-2-methyl-|CAS 1261621-89-9". Benchchem.com.
- Seema Finechem. "5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0". Seemafinechem.com.
